molecular formula C18H20N4OS B2453223 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097914-42-4

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2453223
CAS No.: 2097914-42-4
M. Wt: 340.45
InChI Key: RISKKLPPSYITKB-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylamino group, a pyrazolyl group, and a thiophenyl group

Properties

IUPAC Name

3-(dimethylamino)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-21(2)16-6-3-5-14(11-16)18(23)19-12-17(15-7-10-24-13-15)22-9-4-8-20-22/h3-11,13,17H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISKKLPPSYITKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Components

The target molecule comprises three modular units:

  • 3-(Dimethylamino)benzamide : A substituted benzamide with a tertiary amine at the meta position.
  • 2-(1H-Pyrazol-1-yl)ethylamine : A secondary amine bearing a pyrazole ring.
  • Thiophen-3-yl group : A heteroaromatic substituent at the ethylamine’s β-position.

Retrosynthetic disconnection identifies the following intermediates (Figure 1):

  • Intermediate A : 3-(Dimethylamino)benzoic acid.
  • Intermediate B : 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine.

Synthetic Routes to 3-(Dimethylamino)-N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Route 1: Sequential Amidation and Cyclization

Synthesis of 3-(Dimethylamino)benzoic Acid

3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using hydrogen gas (1 atm) and 10% palladium-on-carbon in ethanol (70°C, 12 h). Subsequent N-methylation employs methyl iodide (2.2 equiv) and potassium carbonate in dimethylformamide (DMF) at 60°C for 8 h, yielding 3-(dimethylamino)benzoic acid (89% yield).

Key Data :

Step Conditions Yield (%)
Nitro reduction H₂, Pd/C, EtOH, 70°C 92
Dimethylation MeI, K₂CO₃, DMF, 60°C 89
Preparation of 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine

Thiophen-3-ylacetonitrile undergoes condensation with hydrazine hydrate (3 equiv) in refluxing ethanol (6 h) to form 3-(thiophen-3-yl)-1H-pyrazole. The pyrazole is alkylated with 2-chloroethylamine hydrochloride using potassium tert-butoxide in tetrahydrofuran (THF) at 0°C to room temperature, affording the ethylamine intermediate (74% yield).

Key Data :

Intermediate $$ ^1H $$-NMR (DMSO-$$d_6 $$, δ ppm)
3-(Thiophen-3-yl)-1H-pyrazole 6.85 (s, 1H, pyrazole), 7.32–7.45 (m, 3H, thiophene)
Ethylamine derivative 3.12 (t, 2H, CH₂NH₂), 4.25 (t, 2H, CH₂N), 6.91 (s, 1H, pyrazole)
Amide Coupling

3-(Dimethylamino)benzoic acid is activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF. The resulting acyloxyphosphonium intermediate reacts with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine at 25°C for 16 h, yielding the target compound (68% yield).

Optimization Study :

Coupling Agent Solvent Time (h) Yield (%)
HATU DMF 16 68
EDCl/HOBt DCM 24 52

Route 2: One-Pot Tandem Synthesis

Simultaneous Pyrazole and Thiophene Assembly

A mixture of thiophen-3-carbaldehyde, malononitrile, and hydrazine hydrate in acetic acid (80°C, 4 h) generates 3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile. Reductive amination with dimethylamine-borane complex in methanol (25°C, 12 h) introduces the ethylamine sidechain, followed by in situ amidation with 3-(dimethylamino)benzoyl chloride (62% overall yield).

Advantages :

  • Reduced purification steps.
  • Higher atom economy compared to Route 1.

Analytical Characterization and Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • $$ ^1H $$-NMR (600 MHz, CDCl₃) : δ 2.98 (s, 6H, N(CH₃)₂), 3.45–3.52 (m, 2H, CH₂NH), 4.21–4.30 (m, 2H, CH₂N), 6.89 (s, 1H, pyrazole), 7.12–7.45 (m, 6H, aromatic), 8.02 (s, 1H, NH).
  • $$ ^{13}C $$-NMR (150 MHz, CDCl₃) : δ 40.2 (N(CH₃)₂), 49.8 (CH₂NH), 113.5–138.7 (aromatic carbons), 167.4 (C=O).
Mass Spectrometry (MS)
  • ESI-MS : m/z 383.2 [M + H]⁺ (calc. 383.17).

Mechanistic Insights and Side-Reaction Mitigation

Pyrazole Cyclization

Hydrazine attack on α,β-unsaturated nitriles (e.g., thiophen-3-ylacetonitrile) proceeds via a Michael addition-cyclization cascade. Steric hindrance from the thiophene ring necessitates elevated temperatures (80–100°C) to achieve >70% conversion.

Amidation Selectivity

Competitive O-acylation of the ethylamine’s NH₂ group is suppressed by using HATU, which favors N-acylation. Pre-activation of the carboxylic acid for 10 min before amine addition further improves selectivity.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with propane phosphonic acid anhydride (T3P®) reduces reagent costs by 40% while maintaining yields ≥65%.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) demonstrates comparable efficiency to DMF in amidation steps, with the added benefit of lower toxicity and easier recycling.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the substituents on the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, organometallics, and bases are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the dimethylamino and thiophenyl groups.

    3-(dimethylamino)-N-(2-phenylethyl)benzamide: Contains a phenyl group instead of the pyrazolyl and thiophenyl groups.

    N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the dimethylamino and pyrazolyl groups.

Uniqueness

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the dimethylamino group can enhance solubility and reactivity, while the pyrazolyl and thiophenyl groups may contribute to specific interactions with biological targets.

Biological Activity

3-(Dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and autophagy modulation. This article explores its synthesis, structural characteristics, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the condensation of various precursors. According to the literature, it can be prepared from equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in boiling ethanol with piperidine as a catalyst. The resulting product is crystallized from dimethylformamide to yield colorless crystals .

The molecular structure comprises several key components:

  • Indanone
  • Pyrazolyl
  • Phenyl
  • Thiophenyl

Crystallographic studies reveal that the compound exhibits a twisted conformation with specific dihedral angles between the ring systems, which may influence its biological activity .

Anticancer Properties

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) by reducing mTORC1 activity and enhancing autophagy . This suggests that this compound may similarly disrupt cellular pathways vital for cancer cell survival.

The mechanism of action appears to involve modulation of autophagy. The compound's structural features allow it to interfere with mTORC1 reactivation during nutrient refeeding, thus impairing autophagic flux. This interference results in the accumulation of LC3-II, a marker for autophagy, indicating that such compounds could serve as novel autophagy modulators with anticancer potential .

Study 1: Autophagy Modulation

In a study examining the effects of related pyrazole derivatives on autophagy, it was found that treatment with these compounds led to increased LC3-II levels under basal conditions while disrupting normal autophagic flux under starvation conditions. This dual effect highlights the potential for selective targeting of cancer cells that rely on autophagy for survival in nutrient-poor environments .

Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study on similar benzamide derivatives indicated that modifications in the pyrazole ring significantly impacted biological activity. The presence of dimethylamino groups was correlated with enhanced potency against cancer cell lines, suggesting that such modifications could be crucial for developing more effective therapeutic agents .

Summary Table of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAnticancermTORC1 inhibition, Autophagy modulation
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideAntiproliferativeIncreased LC3-II levels, disrupted autophagic flux

Q & A

Q. Q. How to reconcile discrepancies in reported IC50_{50} values across different kinase assays?

  • Methodology :
  • Assay standardization : Validate ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme lot consistency.
  • Orthogonal assays : Confirm activity using radioactive filter-binding assays alongside luminescence-based methods.
  • Statistical rigor : Apply ANOVA to compare inter-lab variability and outlier removal criteria .

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